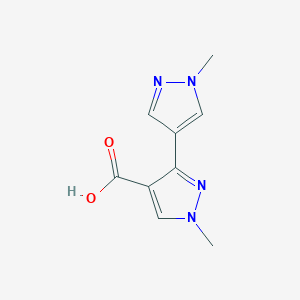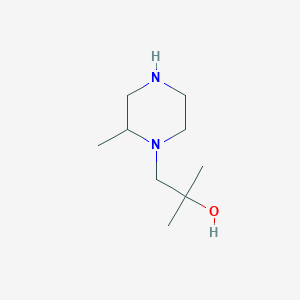![molecular formula C14H21NO B1428100 [2-(Cyclohexyloxy)-4-methylphenyl]methanamine CAS No. 1250951-47-3](/img/structure/B1428100.png)
[2-(Cyclohexyloxy)-4-methylphenyl]methanamine
Overview
Description
“[2-(Cyclohexyloxy)-4-methylphenyl]methanamine” is a chemical compound with the CAS Number: 1250951-47-3 . It has a molecular weight of 219.33 and its IUPAC name is [2-(cyclohexyloxy)-4-methylphenyl]methanamine . It is in liquid form .
Molecular Structure Analysis
The InChI code for [2-(Cyclohexyloxy)-4-methylphenyl]methanamine is 1S/C14H21NO/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h7-9,13H,2-6,10,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
[2-(Cyclohexyloxy)-4-methylphenyl]methanamine has a molecular weight of 219.33 . It is a liquid at room temperature . The compound is stored at a temperature of 4°C .Scientific Research Applications
Synthesis and Characterization
- The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which shares a structural similarity with [2-(Cyclohexyloxy)-4-methylphenyl]methanamine, was synthesized using p-Toluic hydrazide and glycine. This process was characterized using various spectroscopic techniques (Shimoga et al., 2018).
Pharmacological Research
Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to [2-(Cyclohexyloxy)-4-methylphenyl]methanamine, were investigated as serotonin 5-HT1A receptor-biased agonists. These derivatives showed potential as antidepressants (Sniecikowska et al., 2019).
Another study on similar 1-(1-benzoylpiperidin-4-yl)methanamine derivatives explored their effects on ERK1/2 phosphorylation and β-arrestin recruitment, indicating distinct profiles for potential CNS pathologies treatments (Sniecikowska et al., 2020).
Analytical Techniques
- Arylcyclohexylamines, similar in structure to [2-(Cyclohexyloxy)-4-methylphenyl]methanamine, were characterized using gas chromatography, mass spectrometry, and NMR spectroscopy. These analytical methods are vital for identifying and understanding the properties of such compounds (De Paoli et al., 2013).
Chemical Reactivity
- The compound N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, structurally related to [2-(Cyclohexyloxy)-4-methylphenyl]methanamine, was synthesized and its structure established using NMR and MS data. This research contributes to understanding the chemical reactivity and structural characteristics of similar compounds (Younas et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(2-cyclohexyloxy-4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h7-9,13H,2-6,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIMHIQMTXEXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyclohexyloxy)-4-methylphenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1428028.png)

![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428031.png)


![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)


![1-[Methyl(propan-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1428038.png)
